molecular formula C16H26O4 B2758144 Koninginin E CAS No. 154631-25-1

Koninginin E

Cat. No.: B2758144
CAS No.: 154631-25-1
M. Wt: 282.38
InChI Key: INHVGPIPHZJQOP-ZNMIVQPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Koninginin E is a biologically active natural product isolated from the fungus Trichoderma koningii. It is a congener of previously identified compounds such as Koninginins A, B, and C. This compound has garnered significant interest due to its ability to inhibit the growth of etiolated wheat coleoptiles by 65% at a concentration of 10^-3 M .

Preparation Methods

Synthetic Routes and Reaction Conditions: Koninginin E is typically isolated from Trichoderma koningii through fermentation on a shredded wheat medium. The isolation process involves selective supercritical fluid extraction, which is employed to rapidly isolate this otherwise intractable compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fermentation of Trichoderma koningii followed by extraction and purification processes. The use of supercritical fluid extraction is particularly advantageous in industrial settings due to its efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: Koninginin E, being a polyketide, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and ketone groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the ketone groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Koninginin E has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

  • Used as a model compound for studying polyketide biosynthesis and structure-activity relationships.

Biology:

Medicine:

Industry:

Mechanism of Action

Koninginin E exerts its effects primarily through the inhibition of specific enzymes and pathways involved in cell growth and metabolism. The exact molecular targets and pathways are still under investigation, but it is known to interfere with the growth of etiolated wheat coleoptiles by disrupting cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,8R)-8-hydroxy-2-[(1S)-1-hydroxyheptyl]-2,3,4,6,7,8-hexahydrochromen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O4/c1-2-3-4-5-6-13(18)15-10-7-11-12(17)8-9-14(19)16(11)20-15/h13-15,18-19H,2-10H2,1H3/t13-,14+,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHVGPIPHZJQOP-ZNMIVQPWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C1CCC2=C(O1)C(CCC2=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H]([C@@H]1CCC2=C(O1)[C@@H](CCC2=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00891814
Record name Koninginin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154631-25-1
Record name Koninginin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.